4-[[4-(1,1-dioxo-1,2-benzothiazol-3-yl)-1,4-diazepan-1-yl]methyl]-1-methylpyridin-2-one
説明
The compound 4-[[4-(1,1-dioxo-1,2-benzothiazol-3-yl)-1,4-diazepan-1-yl]methyl]-1-methylpyridin-2-one features a 1,2-benzothiazole-1,1-dioxide moiety linked via a 1,4-diazepane ring to a 1-methylpyridin-2-one group through a methylene bridge. This structure combines sulfone, diazepane, and pyridinone motifs, which are commonly associated with pharmacological activity, particularly in kinase inhibition or receptor antagonism .
特性
IUPAC Name |
4-[[4-(1,1-dioxo-1,2-benzothiazol-3-yl)-1,4-diazepan-1-yl]methyl]-1-methylpyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3S/c1-21-10-7-15(13-18(21)24)14-22-8-4-9-23(12-11-22)19-16-5-2-3-6-17(16)27(25,26)20-19/h2-3,5-7,10,13H,4,8-9,11-12,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMDGFWYCJYWLON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=CC1=O)CN2CCCN(CC2)C3=NS(=O)(=O)C4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[4-(1,1-dioxo-1,2-benzothiazol-3-yl)-1,4-diazepan-1-yl]methyl]-1-methylpyridin-2-one typically involves multiple steps, starting with the preparation of the benzothiazole and diazepane intermediates. The benzothiazole intermediate can be synthesized through the cyclization of 2-aminobenzenethiol with chloroacetic acid under acidic conditions. The diazepane intermediate is often prepared by the reaction of ethylenediamine with a suitable diketone.
The final step involves the coupling of the benzothiazole and diazepane intermediates with 1-methylpyridin-2-one under basic conditions, typically using a strong base such as sodium hydride or potassium tert-butoxide. The reaction is carried out in an aprotic solvent like dimethylformamide or dimethyl sulfoxide at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.
化学反応の分析
Types of Reactions
4-[[4-(1,1-dioxo-1,2-benzothiazol-3-yl)-1,4-diazepan-1-yl]methyl]-1-methylpyridin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the compound to its corresponding amine or alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide, potassium tert-butoxide in dimethyl sulfoxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-[[4-(1,1-dioxo-1,2-benzothiazol-3-yl)-1,4-diazepan-1-yl]methyl]-1-methylpyridin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
作用機序
The mechanism of action of 4-[[4-(1,1-dioxo-1,2-benzothiazol-3-yl)-1,4-diazepan-1-yl]methyl]-1-methylpyridin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This can lead to inhibition or activation of the protein’s function, affecting various cellular pathways and processes.
類似化合物との比較
Comparison with Structurally and Functionally Related Compounds
Structural Analogues
BK70875 (4-[4-(1,1-Dioxo-1,2-benzothiazol-3-yl)-1,4-diazepan-1-yl]pyridine-2-carbonitrile)
- Key Differences: The pyridinone ring in the target compound is replaced by a 2-cyanopyridine in BK70875. The nitrile group in BK70875 increases lipophilicity compared to the pyridinone’s carbonyl oxygen, which may reduce solubility but enhance membrane permeability.
- Molecular Weight : 367.42 g/mol (identical backbone; substituent variation).
- Applications : Listed for research use, though specific biological data are unavailable .
Patent Compounds (e.g., 2-(1,3-Benzodioxol-5-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one)
- Key Differences: 1,3-Benzodioxole replaces the benzothiazole-dioxide, altering electronic properties (electron-rich vs. sulfone’s electron-withdrawing effects). A fused pyrido[1,2-a]pyrimidin-4-one core replaces the simpler pyridinone, increasing structural complexity and rigidity.
- Implications : The benzodioxole’s ether oxygens may engage in different binding interactions, while the larger fused ring system could limit bioavailability .
Functional Analogues (C-X-C Chemokine Receptor Type 7 Inhibitors)
Although the target compound’s specific activity is unreported, structurally related inhibitors highlight substituent effects on potency:
- Compound 1 : Ki = 29.0 nM (methylimidazo[1,2-a]pyridine substituent).
- Compound 2 : Ki = 520.0 nM (bulkier bicyclic substituent).
- Implications: Smaller, planar groups (e.g., methylimidazo[1,2-a]pyridine) enhance potency, suggesting that the target’s pyridinone and benzothiazole-dioxide motifs may optimize receptor binding .
Data Table: Structural and Functional Comparison
*Estimated based on structural similarity to BK70875.
†Example molecular weight calculated for C21H21N5O3.
Key Observations
Substituent Impact: The target’s pyridinone group likely improves solubility over BK70875’s nitrile, while the benzothiazole-dioxide may enhance polar interactions compared to patent compounds’ benzodioxole .
Pharmacological Potential: Analogous chemokine inhibitors suggest that balanced lipophilicity and planar substituents (e.g., pyridinone) could optimize the target’s activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
